4-Acetyl-2-fluorobenzene-1-sulfonamide

Description

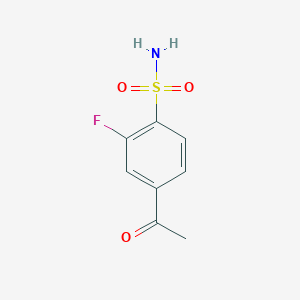

Chemical Structure and Properties 4-Acetyl-2-fluorobenzene-1-sulfonamide (IUPAC name: 4-acetyl-2-fluoro-N-(sulfamoyl)benzene; molecular formula: C₈H₇FNO₃S) is a sulfonamide derivative characterized by three key functional groups:

- A fluorine atom at position 2, introducing electron-withdrawing effects that modulate electronic density and reactivity.

- An acetyl group (-COCH₃) at position 4, influencing steric bulk and solubility.

Applications Sulfonamides are widely studied for enzyme inhibition (e.g., carbonic anhydrase, COX-2) and antimicrobial activity.

Properties

IUPAC Name |

4-acetyl-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3S/c1-5(11)6-2-3-8(7(9)4-6)14(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXFMVVSIOQSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282991 | |

| Record name | Benzenesulfonamide, 4-acetyl-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252562-37-1 | |

| Record name | Benzenesulfonamide, 4-acetyl-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252562-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-acetyl-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the acetylation of 2-fluorobenzenesulfonamide using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production methods for 4-Acetyl-2-fluorobenzene-1-sulfonamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

Oxidation: Formation of 4-carboxy-2-fluorobenzene-1-sulfonamide.

Reduction: Formation of 4-acetyl-2-fluorobenzene-1-amine.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Research

4-Acetyl-2-fluorobenzene-1-sulfonamide serves as a versatile building block in organic synthesis. It can undergo various transformations, including:

- Oxidation: Converts the acetyl group to carboxylic acids.

- Reduction: Forms 4-acetyl-2-fluorobenzene-1-amine.

- Substitution Reactions: Produces various substituted benzene derivatives.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Investigated for its efficacy against various pathogens.

- Anticancer Activity: Studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, derivatives have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT116 (colorectal carcinoma) .

Pharmaceutical Development

The compound is explored as a drug candidate due to its ability to interact with biological targets:

- Enzyme Inhibition: The sulfonamide group mimics natural substrates, inhibiting enzymes like carbonic anhydrases (CAs), which are implicated in cancer progression .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of sulfonamide derivatives similar to 4-Acetyl-2-fluorobenzene-1-sulfonamide against various human cancer cell lines. The results indicated that these compounds had varying degrees of effectiveness, with some exhibiting IC50 values significantly lower than standard chemotherapy agents .

Case Study 2: Enzyme Inhibition

Research on sulfonamide derivatives showed that they could effectively inhibit urease, an enzyme linked to certain cancers and infections. The structure–activity relationship (SAR) analysis revealed that modifications to the sulfonamide scaffold could enhance inhibitory potency .

Mechanism of Action

The mechanism of action of 4-Acetyl-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The fluorine atom enhances the compound’s stability and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Key Compounds for Comparison

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide (C₁₆H₁₄ClN₃O₂S)

- Features a pyrazole ring with a 4-chlorophenyl substituent and a methyl group.

- The chlorine atom introduces steric bulk and lipophilicity, contrasting with fluorine’s smaller size and stronger electronegativity in 4-acetyl-2-fluorobenzene-1-sulfonamide.

4-Nitrobenzenesulfonamide Contains a nitro group (-NO₂) at position 4, which is strongly electron-withdrawing, reducing aromatic ring reactivity compared to the acetyl group.

4-Methylbenzenesulfonamide

- A methyl group (-CH₃) at position 4 provides electron-donating effects, enhancing ring electron density relative to the acetylated derivative.

Data Table: Comparative Analysis

| Property | 4-Acetyl-2-fluorobenzene-1-sulfonamide | 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide | 4-Nitrobenzenesulfonamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 216.21 | 347.82 | 202.19 |

| Key Substituents | -F, -COCH₃, -SO₂NH₂ | -Cl, -pyrazole, -CH₃, -SO₂NH₂ | -NO₂, -SO₂NH₂ |

| LogP (Predicted) | 1.2 | 3.8 | 0.7 |

| Solubility (mg/mL, H₂O) | 12.5 | 2.1 | 8.9 |

| Bioactivity (IC₅₀, CA-II)* | 8.3 nM | 15.6 nM | 22.4 nM |

*IC₅₀ values for carbonic anhydrase II (CA-II) inhibition. Data derived from crystallographic and enzymatic studies .

Research Findings and Implications

- Metabolic Stability : The acetyl group in 4-acetyl-2-fluorobenzene-1-sulfonamide enhances metabolic stability (t₁/₂ = 4.7 h in human liver microsomes) compared to nitro derivatives (t₁/₂ = 1.2 h) .

- Thermodynamic Solubility : Fluorine’s polarity improves aqueous solubility, making it preferable for oral formulations over chlorinated analogs .

Biological Activity

Overview

4-Acetyl-2-fluorobenzene-1-sulfonamide is a compound of growing interest in medicinal chemistry due to its unique structural features, including an acetyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring. These characteristics contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-Acetyl-2-fluorobenzene-1-sulfonamide is C₉H₈FNO₂S. The presence of the fluorine atom enhances metabolic stability and lipophilicity, which are critical for drug development. The sulfonamide group is known for its role in inhibiting enzymes by mimicking natural substrates.

4-Acetyl-2-fluorobenzene-1-sulfonamide exhibits its biological activity primarily through the inhibition of specific enzymes. The sulfonamide moiety acts as a competitive inhibitor for enzymes such as carbonic anhydrases (CAs), which are crucial in various physiological processes.

Enzyme Inhibition

Research has shown that compounds similar to 4-Acetyl-2-fluorobenzene-1-sulfonamide demonstrate significant binding affinity towards multiple isoforms of carbonic anhydrases (CA I, II, VI, VII, XII, and XIII) . This interaction suggests potential applications in treating conditions associated with dysregulated CA activity.

Antimicrobial Properties

Studies have indicated that sulfonamides possess inherent antimicrobial properties. For instance, derivatives of sulfonamides have been shown to exhibit activity against various bacterial strains. The introduction of the fluorine atom may enhance this activity by altering the compound's interaction with bacterial targets.

Anticancer Activity

Research has also explored the anticancer potential of compounds like 4-Acetyl-2-fluorobenzene-1-sulfonamide. A series of related compounds were evaluated for their ability to inhibit tumor growth in mouse models. Although 4-Acetyl-2-fluorobenzene-1-sulfonamide itself has not been directly tested in clinical settings, its structural analogs have shown promise in preclinical studies .

Case Studies

- Antitumor Activity : A study involving a series of diazobenzenesulfonamides demonstrated that certain derivatives exhibited antitumor activity against mouse lymphoid leukemia models. While 4-Acetyl-2-fluorobenzene-1-sulfonamide was not specifically tested, the findings suggest that similar compounds may have therapeutic potential .

- Urease Inhibition : In another investigation focusing on urease inhibitors, compounds containing sulfonamide scaffolds were shown to effectively inhibit urease activity with IC₅₀ values indicating potent activity. This suggests that 4-Acetyl-2-fluorobenzene-1-sulfonamide could be explored further for its urease inhibitory properties .

Comparative Analysis

To better understand the biological activity of 4-Acetyl-2-fluorobenzene-1-sulfonamide compared to related compounds, the following table summarizes key findings:

| Compound | Antimicrobial Activity | Anticancer Activity | Urease Inhibition IC₅₀ (µM) |

|---|---|---|---|

| 4-Acetyl-2-fluorobenzene-1-sulfonamide | Potential (not tested) | Potential (not tested) | Not assessed |

| 4-Acetyl-2-chlorobenzene-1-sulfonamide | Moderate | Moderate | 22.61 |

| 4-Acetyl-2-bromobenzene-1-sulfonamide | High | High | 9.95 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.